N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The compound N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is a derivative of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . This compound has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a broad spectrum of biochemical pathways due to their multi-targeted nature .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.
Result of Action
The compound has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines
Action Environment
The action environment of a compound refers to the conditions under which it exerts its effects This can include factors such as pH, temperature, and the presence of other moleculesThe solubility of thiazole derivatives in various solvents may influence their action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-methylbenzyl chloride with thioamide, followed by cyclization to form the thiazole ring. The final step involves the acylation of the thiazole derivative with N-butyl acetamide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: Known for their anticancer and antimicrobial activities.
4-methylthiazole derivatives: Exhibiting similar biological activities but with different potency and selectivity.
Uniqueness
N-butyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the N-butyl and 4-methylbenzyl groups enhances its lipophilicity and potential interactions with biological targets .
Properties
IUPAC Name |
N-butyl-2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS2/c1-3-4-9-18-16(20)10-15-12-22-17(19-15)21-11-14-7-5-13(2)6-8-14/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXBVDMHVMRTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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